4-Thiothymidine
Overview
Description
4-Thiothymidine is a modified nucleoside analog of thymidine, where the oxygen atom at the 4th position of the thymine ring is replaced by a sulfur atom. This substitution results in unique photophysical and photochemical properties, making this compound a valuable compound in various scientific research fields, particularly in photodynamic therapy and DNA damage studies .
Mechanism of Action
Target of Action
4-Thiothymidine, also known as Thymidine, 4-thio-, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and generally has a better prognosis than other types of malignancies. The compound has broad antitumor activity, making it a potential therapeutic agent for these types of cancers .
Mode of Action
The mode of action of this compound involves its incorporation into DNA as a substrate for DNA synthesis . This process is facilitated by both viral and cellular thymidine kinases . The compound’s interaction with its targets results in the inhibition of DNA synthesis and the induction of apoptosis , which is a form of programmed cell death .
Biochemical Pathways
The biochemical pathways affected by this compound involve DNA synthesis and apoptosis . The compound inhibits DNA synthesis, which disrupts the replication of cancer cells and slows tumor growth . Additionally, it induces apoptosis, leading to the death of cancer cells . The downstream effects of these pathways contribute to the compound’s antitumor activity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly incorporated into DNA, enhancing its bioavailability . Its in vivo stability is much greater than that of natural thymidine, due to the presence of a sulfur atom in the 4′-position .
Result of Action
The result of this compound’s action at the molecular and cellular levels is the inhibition of tumor growth. By inhibiting DNA synthesis and inducing apoptosis, the compound disrupts the replication and survival of cancer cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of this compound is influenced by environmental factors such as light. Specifically, the compound can absorb strongly in UVA light . This property allows this compound to be used in combination with UVA light for photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent . The effectiveness of this treatment approach depends on the intensity and duration of UVA exposure .
Biochemical Analysis
Biochemical Properties
4-Thiothymidine is rapidly incorporated into DNA as a substrate for DNA synthesis . It interacts with various enzymes and proteins involved in DNA synthesis and repair . The sulfur atom in the 4′-position of this compound enhances its stability and reactivity, making it a suitable candidate for biochemical reactions .
Cellular Effects
This compound has been shown to sensitize cells to killing by ultraviolet A (UVA) radiation . UVA photoactivation of DNA this compound does not generate reactive oxygen or cause direct DNA breakage and is only minimally mutagenic .
Molecular Mechanism
High-level QM/MM methods have been used to investigate the photoinduced cycloaddition and (6-4) reactions of the thymidine:this compound dimer in the DNA duplex . These photophysical processes are mainly localized on the this compound chromophore .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that rapidly proliferating tissues showed a steadily increasing uptake of this compound . In inflamed muscle, this compound showed relatively rapid washout .
Dosage Effects in Animal Models
In rodent models, this compound showed high tumor uptake and high tumor selectivity . The different kinetics of this compound in rapidly proliferating and inflammatory tissue may allow distinction between tumor and acute inflammation in a clinical setting .
Metabolic Pathways
This compound is involved in the DNA synthesis pathway . It is incorporated into DNA directly, acting as a substrate for DNA synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is incorporated into DNA, suggesting that it interacts with the DNA replication machinery .
Subcellular Localization
The subcellular localization of this compound is primarily within the DNA of cells, as it is incorporated into DNA directly . This localization influences its activity and function, particularly in relation to its role as a substrate for DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiothymidine typically involves the protection of the sulfur atom with an S-sulphenylmethyl (-SCH₃) function, which can be removed with dithiothreitol after synthesis . The cyanoethyl phosphoramidite method is commonly used for incorporating this compound into oligodeoxynucleotides . Additionally, enzymatic synthesis using DNA polymerase from Bacillus subtilis has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of DNA polymerase from Bacillus subtilis for extensive synthesis of poly[d(A-s4T) d(A-s4T)] indicates a feasible approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Thiothymidine undergoes various chemical reactions, including:
Photo-induced cycloaddition: This reaction involves the formation of cyclobutane dimers between thymidine and this compound under UV light.
(6-4) Photoproduct formation: This reaction occurs in DNA duplexes and involves the formation of a thietane intermediate.
Common Reagents and Conditions
UV Light: Essential for photo-induced reactions.
Dithiothreitol: Used for deprotecting the sulfur atom during synthesis.
Major Products
Cyclobutane dimers: Formed during photo-induced cycloaddition reactions.
Thietane intermediates: Formed during (6-4) photoproduct formation.
Scientific Research Applications
4-Thiothymidine has diverse applications in scientific research:
Photodynamic Therapy: Used as a photosensitizer for treating skin malignancies and potentially other cancers
DNA Damage Studies: Employed to investigate DNA damage and repair mechanisms.
Gene Expression Studies: Utilized in DNA sequencing and gene expression studies to examine the impacts of various drugs and toxins.
Photoligation: Used in template-directed photoligation of oligonucleotides.
Comparison with Similar Compounds
Similar Compounds
4-Thiouracil: Another thiopyrimidine with similar photophysical properties.
2-Thiothymidine: A thymidine analog with sulfur substitution at the 2nd position.
Uniqueness
4-Thiothymidine is unique due to its specific substitution at the 4th position, which allows for selective photoreactions and incorporation into DNA, making it particularly useful in photodynamic therapy and DNA damage studies .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSPBJBGGHUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874110 | |
Record name | THYMIDINE, 4-THIO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7236-57-9 | |
Record name | 4-Thiothymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thiothymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | THYMIDINE, 4-THIO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Thiothymidine interact with DNA?
A1: this compound exhibits structural similarity to its parent compound, thymidine. This similarity allows S4TdR to be readily incorporated into cellular DNA []. Similar to thymidine, it preferentially base pairs with adenine in DNA [].
Q2: What are the downstream effects of this compound incorporation into DNA upon UVA irradiation?
A2: Upon UVA irradiation, S4TdR within DNA undergoes photochemical reactions leading to various DNA lesions []. These lesions include the formation of a thietane/S5-(6-4)T:T adduct, structurally similar to the (6-4) pyrimidine:pyrimidone photoproducts induced by UVB/C radiation []. Additionally, interstrand crosslinks are formed in S4TdR-containing duplex oligonucleotides upon UVA irradiation [].
Q3: What makes this compound particularly effective in targeting cancerous cells?
A3: While this compound can be incorporated into any cellular DNA, it demonstrates a higher affinity towards cancerous DNA. This preferential uptake is attributed to its interaction with thymidine kinase, an enzyme often overexpressed in rapidly dividing cancer cells [].
Q4: Does UVA photoactivation of DNA-incorporated this compound lead to reactive oxygen species generation or direct DNA strand breaks?
A4: Research indicates that UVA photoactivation of DNA-bound this compound does not generate reactive oxygen species or directly cause DNA strand breaks. Moreover, it exhibits minimal mutagenicity [].
Q5: What is the molecular formula and molecular weight of this compound?
A5: The molecular formula of this compound is C10H14N2O4S, and its molecular weight is 258.3 g/mol.
Q6: How does the absorption spectrum of this compound differ from thymidine?
A6: The replacement of oxygen with sulfur in the thymine chromophore causes a significant redshift in the absorption maximum of this compound to 335 nm compared to 267 nm in thymidine []. This redshift makes S4TdR sensitive to UVA radiation, a wavelength range where natural DNA constituents are transparent.
Q7: Does the position of sulfur substitution in the thymine ring impact the absorption spectrum?
A7: Yes, both the degree and position of sulfur substitution influence the absorption spectrum. For instance, 2-thiothymine has an absorption maximum at 275 nm, whereas this compound peaks at 335 nm []. The doubly substituted 2,4-dithiothymine exhibits an even more pronounced redshift with an absorption maximum at 363 nm [].
Q8: Is this compound stable in aqueous solutions? What factors can affect its stability?
A8: While this compound exhibits stability in aqueous solutions under specific conditions, its stability can be affected by several factors, including pH, temperature, and exposure to light []. Prolonged exposure to light, especially in the presence of photosensitizers that generate reactive oxygen species, can lead to the formation of by-products such as thymidine, hydroxylated this compound, and S–S bridged covalent dimers [, ].
Q9: Can cyclodextrins enhance the stability of this compound in aqueous solutions?
A9: Yes, studies have shown that cyclodextrins, acting as host molecules, can form inclusion complexes with this compound []. These supramolecular structures can enhance the stability of S4TdR in aqueous solutions, potentially preventing its degradation under irradiation.
Q10: How does pH affect the structure and characteristics of this compound in aqueous solutions?
A10: Spectroscopic studies have shown that the N3–H group of this compound can undergo deprotonation in alkaline conditions (pH around 9) []. This deprotonation leads to structural changes, including partial double bond character in the pyrimidine ring, as evidenced by FTIR-ATR spectroscopy [].
Q11: Can this compound act as a photosensitizer?
A11: Yes, this compound acts as an efficient photosensitizer, particularly in the presence of UVA radiation. Upon excitation, it undergoes intersystem crossing with a near-unity quantum yield, leading to the formation of a reactive triplet state [, , ].
Q12: What is the significance of the triplet state in the photosensitizing activity of this compound?
A12: The triplet state of this compound is crucial for its photosensitizing activity. This excited state can react with molecular oxygen, generating singlet oxygen, a reactive oxygen species that can induce cell death [].
Q13: How does the singlet oxygen quantum yield of this compound compare to other thiothymine derivatives?
A13: this compound exhibits a singlet oxygen quantum yield of 0.42 in oxygen-saturated acetonitrile []. Comparatively, 2,4-dithiothymine shows a slightly higher quantum yield of 0.46, suggesting its potential as a more effective UVA chemotherapeutic agent, especially in deeper-tissue applications [].
Q14: Have computational methods been employed to study this compound and its photochemical reactions?
A14: Yes, computational chemistry plays a vital role in understanding this compound's properties and reactivity. Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the photoinduced cycloaddition and (6-4) reactions of S4TdR dimers in DNA duplexes [].
Q15: What insights have QM/MM calculations provided into the photophysical behavior of this compound?
A15: QM/MM calculations have elucidated the ultrafast formation of the lowest triplet state in this compound, a key factor in its photosensitizing activity. These studies highlighted the role of distinctive molecular and electronic structures in S4TdR compared to thymidine, contributing to its unique photophysical properties [, ].
Q16: How do modifications of the this compound structure, such as the introduction of halogens or modifications at the 5' position, influence its activity?
A16: Structural modifications of this compound can significantly alter its activity and properties. For example, the introduction of halogens at the 5’ position can modulate its interaction with DNA polymerases. Similarly, modifications at the 5’-position, such as the introduction of a triphosphate group, are crucial for its recognition by DNA polymerases [].
Q17: Does the presence of the sugar moiety influence the photophysical properties of this compound?
A17: Yes, the sugar moiety can influence the excited-state dynamics of this compound. For instance, studies have shown that the fluorescence lifetime of S4TdR is affected by its glycosylation status, highlighting the role of the sugar moiety in modulating its photophysical properties [].
Q18: What are the challenges associated with formulating this compound for therapeutic applications?
A18: Formulating this compound for therapeutic use presents challenges related to its stability, solubility, and targeted delivery. Strategies to overcome these challenges might involve developing prodrugs, using delivery vehicles such as nanoparticles, or encapsulating the molecule within cyclodextrin complexes [].
Q19: What is the significance of the development of a this compound phosphorodiamidate prodrug?
A19: The synthesis of a this compound phosphorodiamidate prodrug aimed to improve its metabolic stability and cellular uptake for potential application as an amplifiable metabolic label for DNA []. Although the prodrug did not significantly enhance incorporation into cellular DNA, it represents a step toward developing more effective S4TdR-based tools.
Q20: What is the current status of this compound in clinical trials?
A20: While this compound has shown promise as a potential therapeutic agent in preclinical studies, it has not yet progressed to clinical trials. Further research is needed to establish its safety and efficacy in humans.
Q21: What are the potential applications of this compound in topical photodynamic therapy?
A21: Topical application of this compound has shown potential for treating skin malignancies. Studies using ex vivo skin cancer biopsies demonstrated its effectiveness in inducing apoptosis in basal cell carcinoma and squamous cell carcinoma cells upon activation with UVA radiation [].
Q22: What analytical techniques are commonly employed to characterize and quantify this compound?
A22: Various analytical techniques are utilized to characterize and quantify this compound, including UV-Vis spectroscopy, FTIR-ATR spectroscopy, NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and high-performance liquid chromatography (HPLC) [, , ].
Q23: What is known about the environmental impact and degradation of this compound?
A23: Limited information is available regarding the environmental impact and degradation pathways of this compound. This area requires further investigation to assess potential ecological risks and develop appropriate waste management strategies.
Q24: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?
A24: While the interaction of this compound with specific drug transporters or metabolizing enzymes has not been extensively studied, it's crucial to investigate these aspects during preclinical development to understand potential drug-drug interactions and optimize its pharmacokinetic profile.
Q25: What are some alternatives to this compound in applications like photodynamic therapy or biomolecule labeling?
A25: Several alternatives to this compound exist, including other thiobase derivatives like 2-thiothymidine, 6-thiodeoxyguanosine, and 2,4-dithiothymine, each with its unique photochemical properties and potential applications [, , ]. Additionally, other photoactivatable molecules, such as psoralens, are used in photodynamic therapy and exhibit different mechanisms of action and tissue penetration depths.
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